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Compound of Interest

Compound Name: 2,6-Dimethoxybenzonitrile

Cat. No.: B106112 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-
Dimethoxybenzonitrile (C₉H₉NO₂; CAS No: 16932-49-3), a key intermediate in organic

synthesis. An understanding of its spectroscopic characteristics is essential for identity

confirmation, purity assessment, and monitoring its progression in chemical reactions. This

document details its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass

Spectrometry (MS) profiles, provides standardized experimental protocols, and illustrates the

analytical workflow.

Spectroscopic Data Summary
The following sections summarize the key spectroscopic data for 2,6-Dimethoxybenzonitrile.

Data has been compiled from spectral databases and predicted based on established

principles of spectroscopic interpretation.

Infrared (IR) Spectroscopy
The infrared spectrum is characterized by the prominent nitrile absorption and vibrations

associated with the substituted aromatic ring and methoxy groups.
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Wavenumber (cm⁻¹) Intensity
Vibrational Mode
Assignment

~3080 - 3000 Weak-Medium Aromatic C-H Stretch

~2970 - 2840 Weak-Medium
Aliphatic C-H Stretch

(Methoxy, -OCH₃)

~2230 Strong, Sharp C≡N Stretch (Nitrile)

~1590 Medium-Strong Aromatic C=C Ring Stretch

~1475 Medium
Asymmetric C-H Bend

(Methoxy, -OCH₃)

~1260 Strong
Asymmetric C-O-C Stretch

(Aryl Ether)

~1115 Strong
Symmetric C-O-C Stretch (Aryl

Ether)

~780 Strong
C-H Out-of-Plane Bend

(Aromatic)

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR data provides detailed insight into the hydrogen and carbon framework of the molecule.

Spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS)

as an internal standard.

¹H NMR Spectroscopy (Predicted)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.45 Triplet (t) 1H Aromatic H-4

~6.55 Doublet (d) 2H Aromatic H-3, H-5

~3.90 Singlet (s) 6H Methoxy (-OCH₃)
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¹³C NMR Spectroscopy (Predicted)[1]

Chemical Shift (δ, ppm) Assignment

~162 C2, C6 (Aromatic, O-substituted)

~134 C4 (Aromatic)

~117 C≡N (Nitrile)

~105 C3, C5 (Aromatic)

~95 C1 (Aromatic, CN-substituted)

~56 -OCH₃ (Methoxy)

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) reveals the molecular weight and characteristic

fragmentation pattern of the molecule.

Mass-to-Charge Ratio (m/z) Proposed Fragment Ion

163 [M]⁺ (Molecular Ion)

148 [M-CH₃]⁺

132 [M-OCH₃]⁺

120 [M-CH₃-CO]⁺

92 [C₆H₄O]⁺

77 [C₆H₅]⁺

Experimental Protocols
The following protocols describe generalized yet detailed methodologies for acquiring the

spectroscopic data presented above.

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
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This method is suitable for direct analysis of the solid sample with minimal preparation.

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has reached

thermal equilibrium.

Background Spectrum: Clean the ATR crystal (typically diamond or zinc selenide) with a

suitable solvent (e.g., isopropanol) and a lint-free wipe. Acquire a background spectrum

(typically 16-32 scans) to account for atmospheric H₂O and CO₂.

Sample Analysis: Place a small amount of solid 2,6-Dimethoxybenzonitrile onto the center

of the ATR crystal. Apply consistent pressure using the ATR's pressure arm to ensure firm

contact between the sample and the crystal.

Data Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-add 16

to 32 scans to achieve an adequate signal-to-noise ratio.

Data Processing: The instrument software automatically ratios the sample spectrum against

the background to generate the final transmittance or absorbance spectrum. Perform

baseline correction and peak picking as needed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is for the analysis of a solid organic compound in solution.

Sample Preparation: Accurately weigh 5-10 mg of 2,6-Dimethoxybenzonitrile for ¹H NMR

(or 20-50 mg for ¹³C NMR) and transfer it to a clean, dry vial.[2]

Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-

d, CDCl₃) to the vial. Ensure the solvent contains an internal standard like tetramethylsilane

(TMS).[2] Mix gently until the solid is fully dissolved. If particulates remain, filter the solution

through a pipette with a small glass wool plug directly into a 5 mm NMR tube.[2]

Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in

the magnet.

Data Acquisition:

Lock the spectrometer onto the deuterium signal of the solvent.
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Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks

for the solvent and TMS.

Acquire the ¹H NMR spectrum using a standard one-pulse sequence. For ¹³C NMR, use a

proton-decoupled pulse sequence to simplify the spectrum.

Data Processing: Fourier transform the acquired Free Induction Decay (FID). Phase the

resulting spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00

ppm. Integrate the signals for ¹H NMR.

Electron Ionization Mass Spectrometry (EI-MS)
This protocol outlines a typical analysis using a direct insertion probe or GC-MS.[3][4]

Sample Preparation: For a direct insertion probe, place a microgram-level amount of the

solid sample into a capillary tube. For GC-MS, dissolve a small amount of the sample in a

volatile solvent like dichloromethane or ethyl acetate to a concentration of ~1 mg/mL.

Instrument Setup: The mass spectrometer's ion source is maintained under a high vacuum.

The electron energy is standardized to 70 eV to generate reproducible fragmentation

patterns.[3][5]

Sample Introduction:

Direct Insertion: The probe is inserted into the vacuum lock, and the sample is slowly

heated to volatilize it directly into the ion source.

GC-MS: An aliquot of the prepared solution is injected into the gas chromatograph, where

the compound is volatilized and separated from the solvent before entering the MS ion

source.

Ionization and Analysis: In the ion source, volatilized molecules are bombarded by the 70 eV

electron beam, causing ionization and fragmentation. The resulting positively charged ions

are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on

their mass-to-charge ratio (m/z).

Data Acquisition: The detector records the abundance of each ion, generating a mass

spectrum that plots relative intensity versus m/z.
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Visualized Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of 2,6-Dimethoxybenzonitrile.

Spectroscopic Analysis Workflow: 2,6-Dimethoxybenzonitrile

Sample Preparation
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Data Analysis & Interpretation

Final Output
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Click to download full resolution via product page

Workflow for the spectroscopic characterization of 2,6-Dimethoxybenzonitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. spectrabase.com [spectrabase.com]

2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

3. Electron Ionization - Creative Proteomics [creative-proteomics.com]

4. Electron ionization - Wikipedia [en.wikipedia.org]

5. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]

To cite this document: BenchChem. [Spectroscopic Profile of 2,6-Dimethoxybenzonitrile: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b106112#spectroscopic-data-of-2-6-
dimethoxybenzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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